3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloromethylating agents in the presence of a base. The trifluoromethyl group can be introduced through various methods, including radical trifluoromethylation . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions and minimize the formation of by-products. The scalability of the synthesis process is crucial for industrial applications, and the choice of reagents and solvents plays a significant role in the overall efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Trifluoromethylation: The trifluoromethyl group can participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted triazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives .
Scientific Research Applications
3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the chloromethyl group can participate in covalent bonding with target molecules . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole: Lacks the trifluoromethyl group, resulting in lower stability and lipophilicity.
1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole:
Uniqueness
The presence of both the chloromethyl and trifluoromethyl groups in 3-(chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole makes it unique among triazoles. This combination enhances its chemical stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
2763750-04-3 |
---|---|
Molecular Formula |
C5H5ClF3N3 |
Molecular Weight |
199.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.